The compound is sourced from various synthetic routes involving the cyclization of arylamidoximes with acyl chlorides or other precursors. It belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities, including anticancer and antimicrobial properties.
The synthesis of 3-Methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride typically involves several key steps:
This multi-step synthesis can be optimized for yield and purity through careful control of reaction conditions such as temperature, time, and stoichiometry .
The molecular structure of 3-Methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride features:
The compound's structure can be represented as follows:
Key spectral data supporting its structure includes:
The chemical reactivity of 3-Methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride includes:
Common reagents used in these reactions include oxidizing agents like manganese dioxide and reducing agents such as sodium borohydride .
The mechanism of action for 3-Methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride involves interactions at the molecular level:
The compound exhibits several notable physical properties:
Key chemical properties include:
3-Methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride has several important applications:
This compound represents a versatile tool in both academic research and industrial applications, showcasing the significance of oxadiazole derivatives in modern chemistry.
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, languished in obscurity for nearly 80 years until its photochemical rearrangement properties sparked renewed interest [2]. This five-membered ring—containing one oxygen and two nitrogen atoms—emerged as a privileged scaffold in drug design due to its unique bioisosteric properties and metabolic stability. It serves as a robust mimic for ester and amide functionalities, particularly valuable when hydrolysis susceptibility limits therapeutic utility [2] [10]. The inaugural therapeutic milestone arrived in the 1960s with Oxolamine, an FDA-approved antitussive agent featuring the 1,2,4-oxadiazole core. This breakthrough validated the pharmacophoric potential of the heterocycle and catalyzed decades of exploration [2]. Subsequent landmark approvals include Pleconaril (antiviral, 2002), Ataluren (Duchenne muscular dystrophy, 2014), and Fasiplon (anxiolytic), collectively demonstrating the scaffold’s versatility across therapeutic areas [2] [8].
The discovery of naturally occurring 1,2,4-oxadiazoles, such as the cytotoxic indole alkaloids Phidianidine A/B from sea slugs (Phidiana militaris) and the neuroactive quisqualic acid from Quisqualis indica seeds, further highlighted the scaffold’s biological relevance. Quisqualic acid specifically modulates metabotropic glutamate receptors (mGluR II/IV), targets implicated in epilepsy and neurodegenerative disorders [2]. Over the past 15 years, scientific publications on 1,2,4-oxadiazole applications have doubled, reflecting intense focus on its optimization for CNS permeability, target affinity, and synthetic tractability [2] [10].
Table 1: Key FDA-Approved Drugs Featuring 1,2,4-Oxadiazole Core
Drug Name | Therapeutic Indication | Year Approved | Primary Target/Mechanism |
---|---|---|---|
Oxolamine | Cough Suppressant | 1960s | Airway Sensory Nerves |
Prenoxdiazine | Cough Suppressant | 1970s | Pulmonary Stretch Receptors |
Pleconaril | Antiviral (Picornavirus) | 2002 | Viral Capsid Inhibition |
Ataluren | Duchenne Muscular Dystrophy | 2014 | Nonsense Mutation Readthrough |
Fasiplon | Anxiolytic | 2001 | GABA_A Receptor Partial Agonist |
Piperidine-oxadiazole hybrids represent a strategic fusion of two pharmacologically validated motifs. Piperidine, a saturated six-membered heterocycle with a secondary amine, contributes spatial flexibility, basic nitrogen for salt formation (enhancing solubility), and proven CNS bioavailability. Its conformational adaptability allows optimal positioning for target engagement [6] [9]. The integration of 1,2,4-oxadiazole at the piperidine 3-position creates stereoelectronically complex hybrids with synergistic bioactivity. Early examples include:
X-ray crystallography of piperidine-oxadiazoles (e.g., [6]) reveals critical structural insights: the oxadiazole and phenyl rings adopt dihedral angles of 7.3°–19.9°, facilitating planar interactions with protein targets, while the piperidine chair minimizes steric strain. This geometric precision underpins the hybrids’ target selectivity [6] [9].
The specific scaffold 3-Methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride (CAS 2241141-35-3; [3]) embodies three strategic design elements that enhance its drug discovery potential:
Table 2: Structural and Bioactive Advantages of Key Piperidine-Oxadiazole Hybrids
Compound | Structural Features | Target Activity | Key Advantage |
---|---|---|---|
3-Methyl-3-(3-phenyl... hydrochloride | C3-methyl piperidine, phenyl-oxadiazole, HCl salt | Multitarget: AChE, MAO-B, Antioxidant | Restricted conformation; Enhanced BBB penetration |
Compound 16 ( [5]) | Piperidine linked via propyl to oxadiazole | DNA Gyrase (IC₅₀ = 120 nM) | Superior to novobiocin (170 nM); Broad-spectrum antibacterial |
2b ( [10]) | Benzyl-oxadiazole with piperidine hydrazide | AChE (IC₅₀ = 0.0158 μM); MAO-B inhibition | 7.78× more potent AChE inhibition than donepezil |
(S)-tert-Butyl 3-(3-phenyl... carboxylate ( [6]) | Chiral piperidine-Boc protected | Serotonin/Dopamine receptors | Crystallography-confirmed binding geometry |
Mechanistically, the phenyl-oxadiazole moiety enables π-π stacking with tyrosine/tryptophan residues (e.g., in AChE PAS), while the protonated piperidine nitrogen forms salt bridges with aspartate/glutamate (e.g., in AChE CAS) [8] [10]. Hybrids like 2c and 3a ( [10]) exemplify multitarget engagement: inhibiting AChE (IC₅₀ < 0.1 μM), scavenging radicals (IC₅₀ ~56–463 μM), and modulating MAO-B (IC₅₀ ~75–225 μM). This polypharmacology is critical for complex diseases like Alzheimer’s, where single-target agents show limited efficacy [8] [10]. The scaffold’s synthetic accessibility—via amidoxime cyclization with carboxylic acids or esters ( [2] [6])—further solidifies its utility as a versatile template in medicinal chemistry campaigns.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1